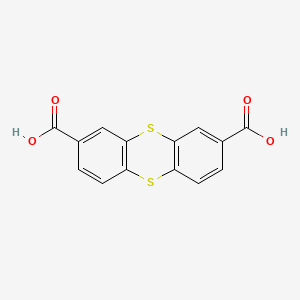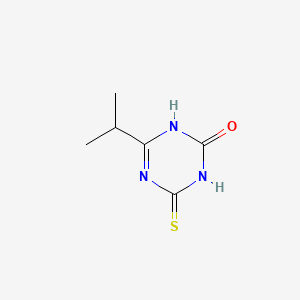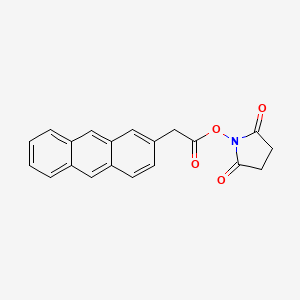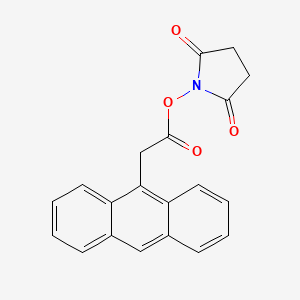
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate
Descripción general
Descripción
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is a chemical compound with the molecular formula C10H10BrClO2 . It has a molecular weight of 277.54 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-Bromo-2-chlorophenyl)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate has a molecular weight of 277.54 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 275.95527 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 14 . The compound is canonicalized .Aplicaciones Científicas De Investigación
Organic Synthesis
“Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” could be used in organic synthesis as an alkylating agent and acylation reagent . Alkylating agents can introduce an alkyl group into a molecule, while acylation reagents can introduce an acyl group. This makes it useful in a wide range of synthetic reactions.
Derivatisation Reactions
This compound can undergo derivatisation reactions with other chemicals to yield new compounds. For example, it has been reported that “Ethyl bromoacetate” on derivatisation reaction with p-t-butyl calixarene yields 1,3-diester substituted calixarene .
Asymmetric Total Synthesis
2-Bromoethyl acetate, a related compound, has been used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . It’s possible that “Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” could be used in a similar manner in the synthesis of other complex organic molecules.
Biological Research
While specific biological applications for “Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” are not readily available, related compounds such as indole derivatives have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Drug Development
Given the wide range of biological activities associated with related compounds, “Ethyl 2-(4-Bromo-2-chlorophenyl)acetate” could potentially be used in the development of new drugs . However, this would require extensive testing and research.
Safety and Hazards
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is considered hazardous. It has been classified as having serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWAXDDSNTWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736470 | |
| Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate | |
CAS RN |
1261606-45-4 | |
| Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)